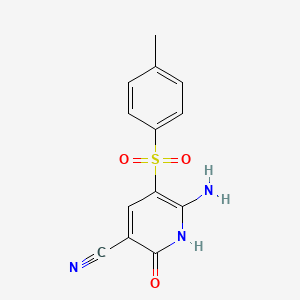

![molecular formula C19H15F3N2OS B2515684 N-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluormethyl)benzamid CAS No. 863512-85-0](/img/structure/B2515684.png)

N-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluormethyl)benzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide" is a structurally complex molecule that appears to be related to a family of benzamide derivatives with various biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzamide derivatives with different substituents and their biological activities, such as electrophysiological activity, fluorescence characteristics, inhibition of stearoyl-CoA desaturase-1 (SCD-1), gelation behavior, antifungal activity, and antimicrobial properties .

Synthesis Analysis

The synthesis of related benzamide derivatives typically involves multi-step reactions starting from commercially available raw materials. For example, the synthesis of N-substituted imidazolylbenzamides involves a key step of cyclization, followed by various functional group transformations . Similarly, the synthesis of N-(thiazol-2-yl)benzamide derivatives may involve cyclization of thioamide with chloroacetoacetate . These methods suggest that the synthesis of the compound would likely involve a cyclization step to form the thiazole ring, followed by the introduction of the benzamide moiety.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by spectroscopic techniques such as NMR, IR, and mass spectrometry . The presence of a thiazole ring and a trifluoromethyl group in the compound of interest suggests that it would exhibit distinct spectroscopic features. The thiazole ring contributes to the molecule's rigidity and may influence its binding to biological targets, while the trifluoromethyl group could affect the molecule's lipophilicity and metabolic stability.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions depending on their substituents. For instance, the presence of a thiazole ring can be crucial for the antimicrobial activity, as seen in the synthesis of N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides . The electrophilic carbonyl group in the benzamide moiety can also be involved in reactions with nucleophiles, potentially leading to the formation of new derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of a thiazole ring and a trifluoromethyl group in the compound of interest would likely result in a molecule with a relatively high degree of lipophilicity, which could affect its solubility and permeability across biological membranes. The photophysical properties of related compounds, such as fluorescence characteristics, are also determined by the nature of the substituents on the benzamide and thiazole rings .

Wissenschaftliche Forschungsanwendungen

Antioxidative Aktivität

Thiazol-Derivate wurden synthetisiert und auf ihre antioxidativen Eigenschaften in vitro untersucht. Einige der synthetisierten Verbindungen zeigten eine starke antioxidative Aktivität .

Antibakterielle Aktivität

Thiazole sind in vielen potenziell biologisch aktiven Verbindungen zu finden, wie zum Beispiel Sulfathiazol, einem antimikrobiellen Medikament .

Antiretrovirale Aktivität

Ritonavir, ein antiretrovirales Medikament zur Behandlung von HIV/AIDS, enthält einen Thiazol-Rest .

Antifungal Aktivität

Abafungin ist ein Beispiel für ein Antimykotikum, das einen Thiazolring enthält .

Antikrebsaktivität

Thiazole sind in verschiedenen Krebsmedikamenten zu finden. So sind Dabrafenib, Dasatinib, Patellamide A, Ixabepilone und Epothilon Beispiele für klinisch eingesetzte Krebsmedikamente, die den Thiazol-Kern enthalten . Darüber hinaus haben bestimmte Thiazol-Derivate potente Wirkungen auf Prostatakrebs gezeigt .

Entzündungshemmende Aktivität

Thiazol-Derivate haben entzündungshemmende Eigenschaften .

Neuroprotektive Aktivität

Thiazol-Derivate haben neuroprotektive Eigenschaften .

Antitumor- oder Zytotoxische Aktivität

Thiazol-Derivate haben Antitumor- oder Zytotoxische Eigenschaften .

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole derivatives, in general, have diverse solubility and stability properties, which can influence their pharmacokinetic behavior .

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of thiazole derivatives .

Eigenschaften

IUPAC Name |

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2OS/c20-19(21,22)15-8-6-13(7-9-15)17(25)23-11-10-16-12-26-18(24-16)14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHWNRCBQOHRDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2515603.png)

![1-[4-(3,3-Difluoroazetidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2515605.png)

![N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2515607.png)

![N-Methyl-N-[(3-methylimidazol-4-yl)methyl]prop-2-enamide](/img/structure/B2515608.png)

![2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine](/img/structure/B2515609.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2515610.png)

![Ethyl 2-[8-(2-furylmethyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetate](/img/structure/B2515612.png)

![5-chloro-N-({2-[(4-methylpiperidin-1-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2515614.png)

![5-[2-(2,2,2-Trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2515616.png)

![2-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2515617.png)

![N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2515621.png)

![Ethyl 2-[(5-{[(butylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2515624.png)